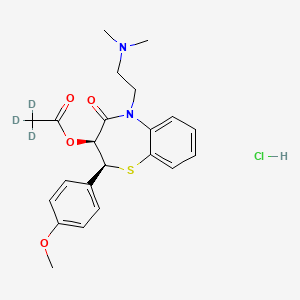
Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride is a synthetic organic compound that features a piperidine ring, a pyrimidine ring, and an ester functional group
Preparation Methods
The synthesis of Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via condensation reactions with suitable reagents.
Esterification: The ester functional group is introduced through esterification reactions, often using ethyl alcohol and an acid catalyst.
Formation of the Final Compound: The final compound is obtained by combining the piperidine and pyrimidine intermediates under specific reaction conditions, followed by purification and conversion to the dihydrochloride salt form.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being performed.
Scientific Research Applications
Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and molecular targets.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoate dihydrochloride can be compared with other similar compounds, such as:
Ethyl 3-(piperidin-4-yl)propanoate: A simpler analog lacking the pyrimidine ring, used in similar synthetic and research applications.
Piperidine Derivatives: Compounds containing the piperidine ring, widely studied for their pharmacological properties.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, known for their roles in medicinal chemistry and drug development.
The uniqueness of this compound lies in its combined structural features, which may confer specific biological activities and therapeutic potential not observed in simpler analogs.
Properties
Molecular Formula |
C15H25Cl2N3O2 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
ethyl 3-(2-methyl-6-piperidin-4-ylpyrimidin-4-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C15H23N3O2.2ClH/c1-3-20-15(19)5-4-13-10-14(18-11(2)17-13)12-6-8-16-9-7-12;;/h10,12,16H,3-9H2,1-2H3;2*1H |
InChI Key |
DLVBXZRLEFVHBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=NC(=N1)C)C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


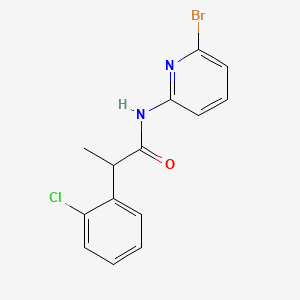
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)
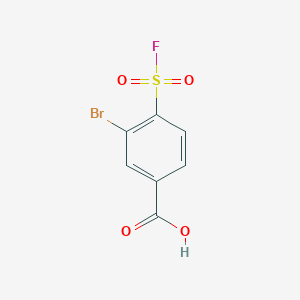
![2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido](/img/structure/B12313480.png)
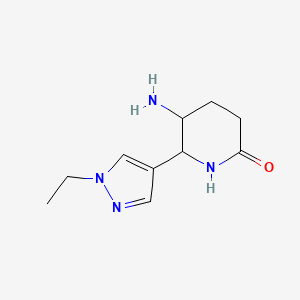
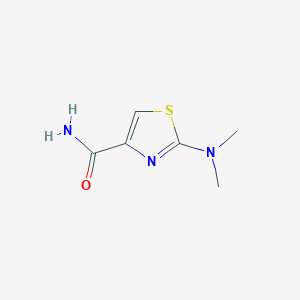
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)

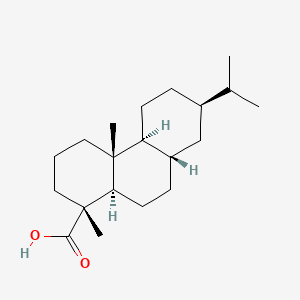
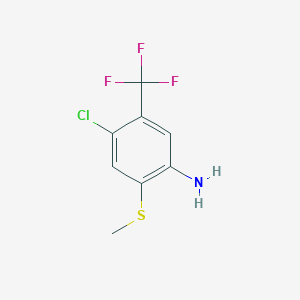
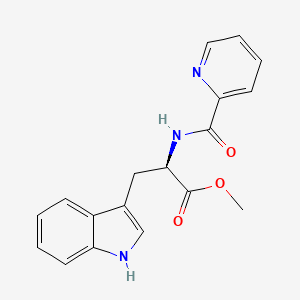

![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
